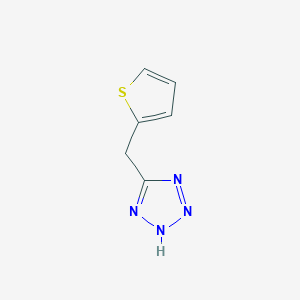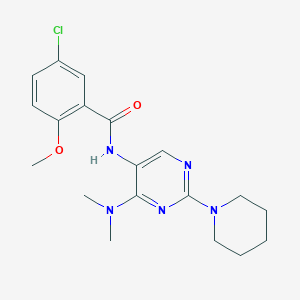
5-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Novel heterocyclic compounds, including various pyrimidines, have been synthesized with potential anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, show significant COX-2 inhibitory activity, suggesting potential applications in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Structural Studies of Pyrimidines
Research on the structural characteristics of pyrimidines, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, has provided insights into molecular recognition processes that are crucial for the targeted action of pharmaceuticals. These studies contribute to the understanding of the role of pyrimidines in biology and medicine (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, including the process of cyclization of specific intermediates, highlights the chemical versatility and the potential for creating compounds with varied biological activities. Such studies lay the groundwork for further exploration of pyrimidine-based compounds in scientific research (Dong-Hai Zhao, 2002).
Development of Protein Kinase Inhibitors
Integrated flow and microwave approaches have been used to develop broad-spectrum protein kinase inhibitors. These methodologies facilitate the efficient synthesis of compounds, potentially speeding up the drug discovery process for treating various diseases (C. Russell, A. Y. Lin, P. Hains, M. Simone, P. Robinson, A. McCluskey, 2015).
Exploration of Bacteriochlorins
The design and synthesis of bacteriochlorins with integrated spiro-piperidine motifs demonstrate innovative approaches to modifying the chemical structure for specific applications. These compounds, with their near-infrared absorption properties, are of interest for applications such as photodynamic therapy (Kanumuri Ramesh Reddy, E. Lubian, M. Pavan, Han-je Kim, Eunkyung Yang, D. Holten, J. Lindsey, 2013).
properties
IUPAC Name |
5-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-24(2)17-15(12-21-19(23-17)25-9-5-4-6-10-25)22-18(26)14-11-13(20)7-8-16(14)27-3/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKJOHSSWLKZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
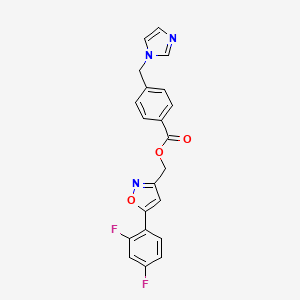
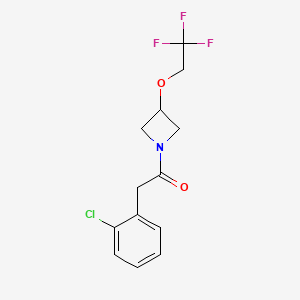
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

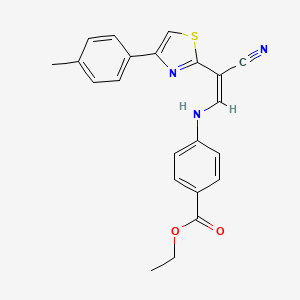

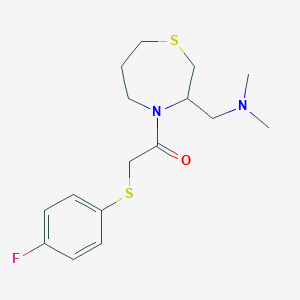
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
